molecular formula C13H20N2O2 B2900744 N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide CAS No. 2094281-01-1

N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide

Cat. No.: B2900744
CAS No.: 2094281-01-1
M. Wt: 236.315
InChI Key: KTPWXIOIRRYENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a furan ring and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide typically involves the reaction of furan-2-carbaldehyde with diethylamine, followed by the addition of acryloyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures .

Major Products

The major products formed from these reactions include various furan derivatives, alcohols, amines, and substituted amides.

Scientific Research Applications

N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the furan ring can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-diethylaminoethyl)acrylamide
  • N-(2-diethylaminoethyl)prop-2-enamide
  • N-(2-diethylaminoethyl)furan-2-carboxamide

Uniqueness

N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide is unique due to the presence of both a furan ring and a diethylamino group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-13(16)14-10-11(15(5-2)6-3)12-8-7-9-17-12/h4,7-9,11H,1,5-6,10H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPWXIOIRRYENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CNC(=O)C=C)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.